molecular formula C20H22N4O4 B2371133 (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-14-3

(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2371133
M. Wt: 382.42
InChI Key: JTTRRDUHWLUUFG-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A study by Perković et al. (2016) explored the synthesis and biological evaluation of urea and bis-urea derivatives, including compounds similar to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. These compounds demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. This suggests the potential application of such compounds in cancer treatment, particularly breast carcinoma (Perković et al., 2016).

Antimicrobial Activities

Research conducted by Dhokale et al. (2019) on novel urea and thiourea analogues, including those structurally related to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, highlighted their potent antibacterial properties against common pathogens such as S. aureus and E. coli. This indicates a potential use of these compounds in developing new antibacterial agents (Dhokale et al., 2019).

Herbicidal Applications

A study by Luo et al. (2008) investigated the herbicidal activities of novel triazolinone derivatives, including compounds akin to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. They found that these compounds effectively inhibit protoporphyrinogen oxidase, an important target in herbicide action. This suggests that such compounds could be developed as effective herbicides, particularly for controlling broadleaf weeds in agricultural settings (Luo et al., 2008).

Antioxidant Properties

Blaszczyk et al. (2006) conducted a study on Ethoxyquin, a compound structurally related to (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, demonstrating its powerful antioxidant activity. While this particular study focused on Ethoxyquin's effects on human lymphocytes, it suggests that similar compounds might possess antioxidant properties that could be utilized in various applications (Blaszczyk, 2006).

properties

CAS RN

941895-14-3

Product Name

(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C20H22N4O4

Molecular Weight

382.42

IUPAC Name

1-(3-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H22N4O4/c1-27-12-6-11-24-18(16-9-3-4-10-17(16)22-20(24)26)23-19(25)21-14-7-5-8-15(13-14)28-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,21,23,25)

InChI Key

JTTRRDUHWLUUFG-PTGBLXJZSA-N

SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

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